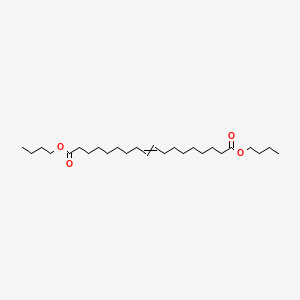
Dibutyl octadec-9-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl octadec-9-enedioate is an organic compound with the molecular formula C26H48O4 and a molecular weight of 424.65692 g/mol . It is also known by its IUPAC name, 1,18-dibutyl octadec-9-enedioate . This compound is characterized by its long carbon chain and ester functional groups, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl octadec-9-enedioate can be synthesized through the esterification of octadec-9-enedioic acid with butanol . The reaction typically involves the use of an acid catalyst, such as sulfuric acid , to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of heterogeneous catalysts can also be employed to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Dibutyl octadec-9-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dibutyl octadec-9-enedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of dibutyl octadec-9-enedioate involves its interaction with various molecular targets. The ester functional groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical pathways . The long carbon chain allows for hydrophobic interactions with lipid membranes, influencing membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl octadec-9-enedioate
- Diethyl octadec-9-enedioate
- Dibutyl hexadec-9-enedioate
Uniqueness
Dibutyl octadec-9-enedioate is unique due to its specific chain length and ester functional groups, which provide distinct physical and chemical properties. Its long carbon chain enhances its hydrophobicity, making it suitable for applications in non-polar environments .
Properties
CAS No. |
61549-41-5 |
|---|---|
Molecular Formula |
C26H48O4 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
dibutyl octadec-9-enedioate |
InChI |
InChI=1S/C26H48O4/c1-3-5-23-29-25(27)21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-26(28)30-24-6-4-2/h7-8H,3-6,9-24H2,1-2H3 |
InChI Key |
OJHJEURSXQGHMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCCCCCCC=CCCCCCCCC(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


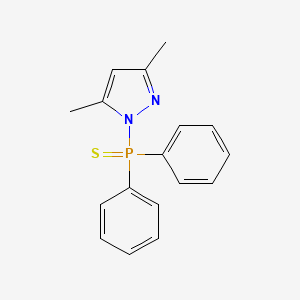
![4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14590460.png)
![2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal](/img/structure/B14590465.png)
![N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide](/img/structure/B14590479.png)
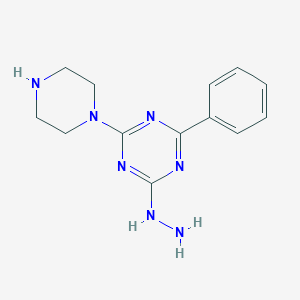
![2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane](/img/structure/B14590491.png)
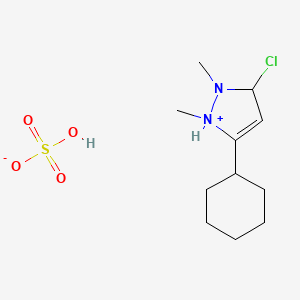
![1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14590496.png)

![2,6-Bis[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14590526.png)
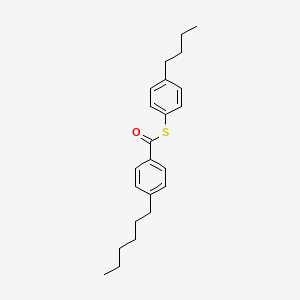
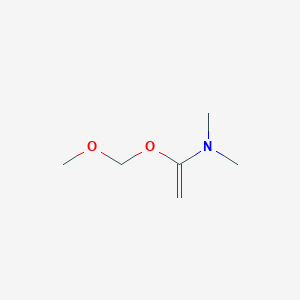
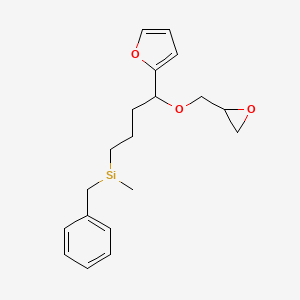
![1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane](/img/structure/B14590548.png)
